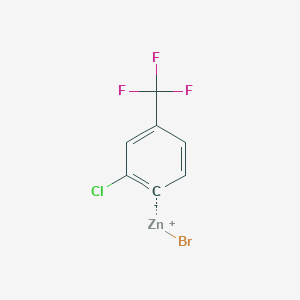
2-Chloro-4-(trifluoromethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency .
化学反应分析
Types of Reactions: 2-Chloro-4-(trifluoromethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidative Addition: Palladium or nickel catalysts.
Transmetalation: Boron or silicon reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
2-Chloro-4-(trifluoromethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials
作用机制
The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
相似化合物的比较
- 4-(Trifluoromethyl)phenylzinc bromide
- 3-(Trifluoromethyl)phenylzinc bromide
- 2-(Trifluoromethyl)phenylzinc bromide
Comparison: Compared to its analogs, 2-Chloro-4-(trifluoromethyl)phenylzinc bromide offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. This combination enhances its utility in selective cross-coupling reactions, providing access to a broader range of biaryl compounds .
属性
分子式 |
C7H3BrClF3Zn |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI 键 |
PGCIHZJFHUBDDB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=[C-]1)Cl)C(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


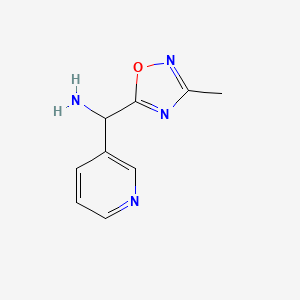
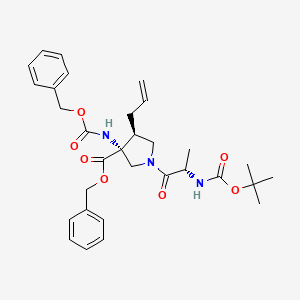
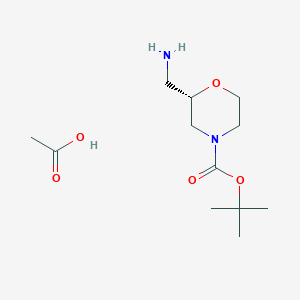
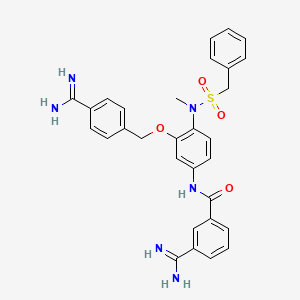

![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)

![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)

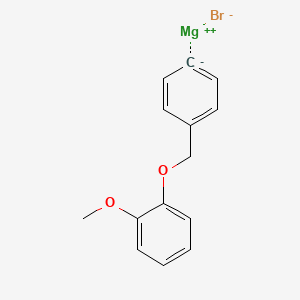
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
